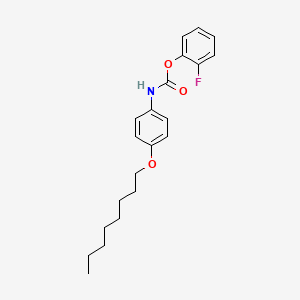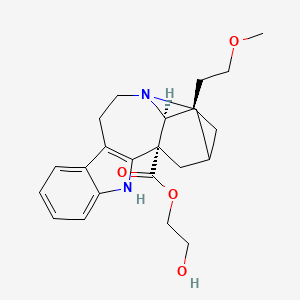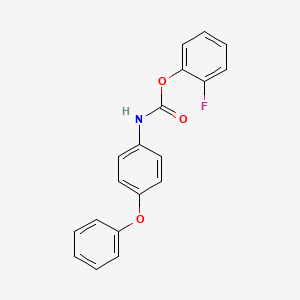
2-Fluorophenyl 4-butoxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenyl 4-butoxyphenylcarbamate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a fluorophenyl group and a butoxyphenylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl 4-butoxyphenylcarbamate typically involves the reaction of 2-fluorophenyl isocyanate with 4-butoxyphenol. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl 4-butoxyphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2-Fluorophenyl 4-butoxyphenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-fluorophenyl 4-butoxyphenylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, thereby influencing various physiological processes .
Comparison with Similar Compounds
- 2-Fluorophenyl 4-methoxyphenylcarbamate
- 2-Fluorophenyl 4-ethoxyphenylcarbamate
- 2-Fluorophenyl 4-propoxyphenylcarbamate
Comparison: Compared to its analogs, 2-fluorophenyl 4-butoxyphenylcarbamate exhibits unique properties due to the presence of the butoxy group. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C17H18FNO3 |
|---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
(2-fluorophenyl) N-(4-butoxyphenyl)carbamate |
InChI |
InChI=1S/C17H18FNO3/c1-2-3-12-21-14-10-8-13(9-11-14)19-17(20)22-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
IDOBASBUNMSFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


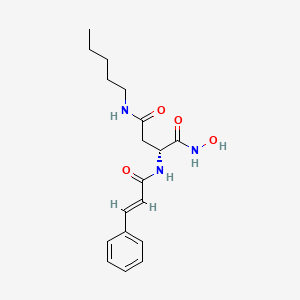
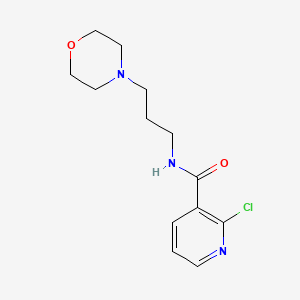
![2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10841679.png)
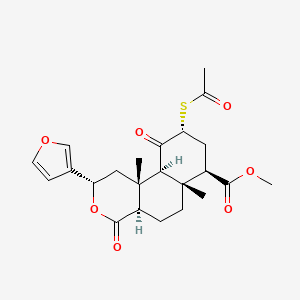
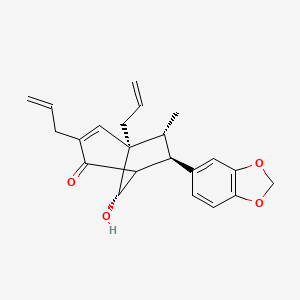
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)


